molecular formula C13H10Br2O B1628796 Bis(3-bromophenyl)methanol CAS No. 51339-30-1

Bis(3-bromophenyl)methanol

Cat. No.: B1628796
CAS No.: 51339-30-1
M. Wt: 342.02 g/mol
InChI Key: RLXVANLNTQNNOQ-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)methanol (C₁₃H₁₀Br₂O) is a brominated aromatic alcohol featuring two 3-bromophenyl groups attached to a central methanol moiety. Brominated aryl methanols are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to act as building blocks for complex molecules .

Q & A

Basic Questions

Q. What are the standard laboratory synthesis protocols for bis(3-bromophenyl)methanol?

this compound is typically synthesized via bromination of a pre-functionalized benzyl alcohol derivative. For example, bromination of 2,6-dimethoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ or CHCl₃ with radical initiators like AIBN) ensures selective substitution at the meta position . Alternatively, Grignard reactions involving brominated aryl magnesium bromides and ketones are used to introduce the hydroxymethyl group .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and hydroxyl group presence. For instance, the hydroxyl proton appears as a singlet (~δ 2.5–3.5 ppm) in deuterated solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br’s characteristic M+2 peak) .
  • Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in this compound synthesis?

Optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization removes unreacted brominating agents .

Q. What factors influence the reactivity of this compound in functionalization reactions?

  • Steric Hindrance : Bulky substituents on the phenyl ring reduce nucleophilic substitution rates at the bromine site .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic aromatic substitution (EAS) reactivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. How can computational methods like DFT predict this compound’s molecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) indicate electronic stability .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions (e.g., hydroxyl group as a hydrogen-bond donor) .
  • Vibrational Frequencies : Validate experimental IR/Raman spectra .

Q. Data Contradiction and Mechanistic Analysis

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Comparative Assays : Standardize enzyme inhibition assays (e.g., IC₅₀ measurements under identical pH/temperature conditions) .
  • Structural Analogues : Compare meta- vs. para-substituted derivatives to isolate positional effects .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs .

Q. What mechanistic pathways explain this compound’s role in Suzuki-Miyaura couplings?

The bromine atom acts as a leaving group in palladium-catalyzed cross-couplings:

Oxidative Addition : Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate.

Transmetallation : Aryl boronic acid transfers its aryl group to Pd.

Reductive Elimination : Pd releases the biaryl product, regenerating Pd⁰ .

Q. Methodological Tables

Table 1: Synthesis Methods for this compound Derivatives

MethodBrominating AgentConditionsYield (%)Purity TechniqueReference
Radical BrominationNBSCCl₄, AIBN, 60°C65–75Column Chromatography
Grignard ReactionMg, 3-BrC₆H₄BrTHF, -78°C, 12h50–60Recrystallization
Catalytic Cross-CouplingPd(PPh₃)₄DMF, 80°C, 24h80–85HPLC

Table 2: Key Spectroscopic Data

TechniqueSignature Peaks/ValuesFunctional Group ConfirmedReference
¹H NMR (CDCl₃)δ 2.35 (s, -OH), δ 7.2–7.5 (m, aromatic H)Hydroxyl, Aromatic Rings
HRMSm/z 335.58 [M+H]⁺Molecular Formula
IR3250 cm⁻¹ (O-H), 550 cm⁻¹ (C-Br)Hydroxyl, Bromine

Q. Biological Activity Evaluation

Q. How is this compound evaluated for enzyme inhibition?

  • Kinase Assays : Measure inhibition of ATP-binding kinases (e.g., EGFR) using fluorescence polarization .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories .

Q. What structural features enhance its antimicrobial activity?

  • Hydrophobic Groups : Cyclohexyl or trifluoromethyl substituents improve membrane permeability .
  • Halogen Bonding : Bromine’s σ-hole interactions disrupt bacterial enzyme active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (brominated phenyl groups, methanol/ethanol backbones) and available data in the evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Bis(3-bromophenyl)methanol* C₁₃H₁₀Br₂O 326.03 Not available Two 3-bromophenyl groups
(3-Bromo-4-methylphenyl)methanol C₈H₉BrO 201.06 68120-35-4 3-Bromo-4-methylphenyl
[3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol C₁₅H₁₀F₆O 344.24 442514-47-8 3,5-Bis(trifluoromethyl) biphenyl
(3-Amino-4-bromophenyl)methanol C₇H₈BrNO 202.05 1261666-42-5 3-Amino-4-bromophenyl
Triphenylmethanol C₁₉H₁₆O 260.34 76-84-6 Three phenyl groups

*Inferred properties based on analogs.

Key Observations:

  • Electron-Withdrawing Groups: Bromine and trifluoromethyl (CF₃) substituents enhance electrophilicity and stability. For example, [3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol exhibits increased lipophilicity due to CF₃ groups, impacting solubility and reactivity .
  • Amino Substitution: (3-Amino-4-bromophenyl)methanol introduces a nucleophilic amino group, enabling participation in coupling reactions or hydrogen bonding, which is absent in purely brominated analogs .
  • Steric Effects: Triphenylmethanol’s three bulky phenyl groups reduce solubility in polar solvents compared to mono- or di-substituted methanols .

Activity Insights :

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables efficient construction of biaryl systems, making it a cornerstone for synthesizing bis(3-bromophenyl)methanol. This method typically involves coupling 3-bromobenzyl alcohol derivatives with arylboronic acids under palladium catalysis.

Reaction Design and Optimization

In a representative procedure, m-bromobenzyl alcohol reacts with 3-bromophenylboronic acid in a degassed mixture of acetone and water (3:1 v/v) using palladium acetate (0.5 mol%) and potassium carbonate (2.5 equiv) at 65°C for 16 hours. Post-reaction workup includes extraction with ethyl ether, brine washing, and chromatographic purification (ethyl acetate/hexanes), yielding this compound in ~57% isolated yield.

Table 1: Key Parameters for Suzuki-Miyaura Synthesis

Parameter Value Source
Catalyst Pd(OAc)₂ (0.5 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent System Acetone/H₂O (3:1)
Temperature 65°C
Reaction Time 16 hours
Yield 57%

Mechanistic Considerations

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product, with the hydroxyl group remaining intact due to the orthogonal stability of benzyl alcohols under basic conditions.

Phase-Transfer Catalyzed Alkoxy-Denitration

Adapted from patent methodologies for 3-bromoanisole synthesis, this approach substitutes nitro groups with hydroxyl functionalities via alkoxy-denitration, though direct application to this compound requires modification.

Reaction Protocol

A mixture of 3-bromonitrobenzene (1 mol), potassium hydroxide (2.4 mol), and tetrabutylammonium bromide (0.15 mol) in toluene/methanol (3:1) is stirred at 55–60°C under aerobic conditions for 2 hours. The hydroxylation proceeds via in situ generation of potassium methoxide, which displaces the nitro group.

Table 2: Alkoxy-Denitration Conditions

Parameter Value Source
Catalyst Tetrabutylammonium bromide
Base KOH (2.4 equiv)
Solvent Toluene/MeOH (3:1)
Temperature 55–60°C
Reaction Time 2 hours
Yield (Intermediate) >99% conversion (GC)

Limitations and Adaptations

While this method achieves high conversion rates for nitro-to-methoxy substitution, adapting it for hydroxylation necessitates replacing methoxide with hydroxide nucleophiles. Subsequent reduction or hydrolysis steps may further refine the product.

Reduction of Bis(3-bromophenyl)ketone

Reducing a diarylketone precursor provides a straightforward pathway to this compound. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF selectively reduces the carbonyl group to a hydroxyl.

Synthetic Workflow

  • Ketone Synthesis : Friedel-Crafts acylation of bromobenzene derivatives (challenging due to bromine’s deactivating effect).
  • Reduction : NaBH₄ (2 equiv) in ethanol at 25°C for 4 hours.

Table 4: Ketone Reduction Conditions

Parameter Value
Reducing Agent NaBH₄ (2 equiv)
Solvent Ethanol
Temperature 25°C
Reaction Time 4 hours

Comparative Analysis of Methods

Yield and Scalability

  • Suzuki-Miyaura : Moderate yields (~57%) but excellent functional group tolerance.
  • Alkoxy-Denitration : High conversion efficiency (>99%) but requires nitro precursors.
  • Grignard/Reduction : Theoretically efficient but limited by precursor availability.

Practical Considerations

  • Cost : Palladium catalysts increase expenses in Suzuki reactions.
  • Safety : Grignard reagents demand anhydrous conditions and careful handling.
  • Purification : Chromatography remains critical for isolating high-purity products.

Properties

CAS No.

51339-30-1

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

bis(3-bromophenyl)methanol

InChI

InChI=1S/C13H10Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H

InChI Key

RLXVANLNTQNNOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Bui (26.5 mL, 42.4 mmol, 1.6M in hexane) was added to a solution of 1,3-dibromobenzene (10 g, 42.4 mmol) in THF (50 mL) at −78° C. After stirred for 2 h at −78° C., the 3-bromobenzaldehyde (7.84 g, 42.4 mmol) was added to the reaction mixture. The reaction mixture was allowed to warm up to r.t. and stirred at 30° C. for 12 h. The reaction was quenched with aq NH4Cl (100 mL). The mixture was extracted with dichloromethane (80 mL×5). The combined organic layers were dried and concentrated. The residue was purified by column chromatography (on silica gel, eluent with Petroleum ether ˜Petroleum ether: EtOAc=20:1) to afford 8.4 g of the title compound (24.5 mmol, 58%). LC/MS: [M−18+1]=325. 1HNMR (DMSO-d6), 400 MHz: δ 5.74 (d, 1H, J=4.0 Hz), 6.19 (d, 1H, J=4.4 Hz), 7.26-7.31 (m, 2H), 7.37-7.43 (m, 4H), 7.59 (s, 2 H).
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
58%

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